
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a chemical compound known for its unique structure and properties. It is commonly used in various industrial and scientific applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate typically involves the reaction of epichlorohydrin with a suitable amine under controlled conditions. The reaction is carried out in the presence of a solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process includes purification steps to remove any impurities and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions can produce corresponding oxidized products .
Aplicaciones Científicas De Investigación
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
- Bisphenol F bis(3-chloro-2-hydroxypropyl) ether
- N-(3-chloro-2-hydroxypropyl) trialkylammonium salts
Uniqueness
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility .
Propiedades
| 105802-45-7 | |
Fórmula molecular |
C10H18Cl2N2O6S |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
1-chloro-3-[3-(3-chloro-2-hydroxypropyl)-2H-pyrimidin-3-ium-1-yl]propan-2-ol;hydrogen sulfate |
InChI |
InChI=1S/C10H17Cl2N2O2.H2O4S/c11-4-9(15)6-13-2-1-3-14(8-13)7-10(16)5-12;1-5(2,3)4/h1-3,9-10,15-16H,4-8H2;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
YVNVVEXDAUKPII-UHFFFAOYSA-M |
SMILES canónico |
C1N(C=CC=[N+]1CC(CCl)O)CC(CCl)O.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


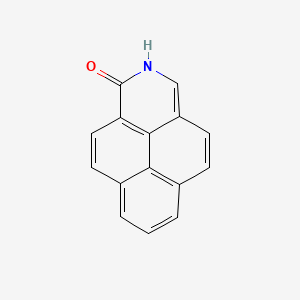
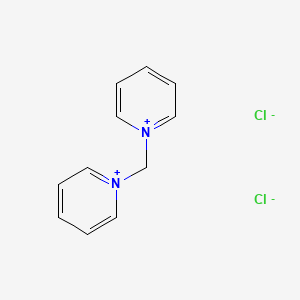
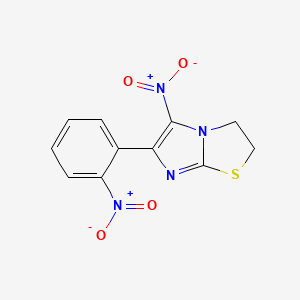
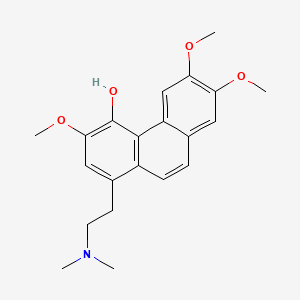
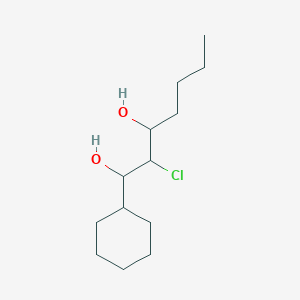
![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)

![2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene](/img/structure/B14335469.png)
